1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride
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Overview
Description
1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride is a chemical compound that belongs to the class of substituted amphetamines. It is characterized by the presence of a fluorine atom attached to the phenyl ring, which significantly influences its chemical properties and biological activity. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications and unique chemical behavior.
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 4-fluorotoluene, undergoes nitration to form 4-fluoronitrotoluene.
Reduction: The nitro group is then reduced to an amine group, resulting in 4-fluoroaniline.
Alkylation: The 4-fluoroaniline is alkylated with acetone to form 1-(4-fluorophenyl)-2-methylpropan-2-amine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents to enhance reaction efficiency.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use in the development of therapeutic agents, particularly in the treatment of neurological disorders.
Pharmacology: Researchers investigate its effects on neurotransmitter systems and its potential as a psychoactive substance.
Analytical Chemistry: It is used as a reference standard in analytical methods to detect and quantify similar compounds in biological samples.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other fluorinated organic compounds with various industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily acts as a releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine. By increasing the levels of these neurotransmitters in the synaptic cleft, it enhances neurotransmission and produces stimulant and entactogenic effects. The molecular targets include transporters and receptors associated with these neurotransmitters, influencing their release and reuptake processes.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride can be compared with other similar compounds, such as:
4-Fluoroamphetamine: Both compounds have a fluorine atom on the phenyl ring, but 4-fluoroamphetamine lacks the additional methyl group on the amine.
4-Fluoromethamphetamine: This compound has a similar structure but with a methamphetamine backbone, leading to different pharmacological effects.
4-Fluorophenylhydrazine hydrochloride: While structurally related, this compound is used primarily as a chemical intermediate in the synthesis of other compounds.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-methylpropan-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-10(2,12)7-8-3-5-9(11)6-4-8;/h3-6H,7,12H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNVDQWUGUEUMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626740 |
Source
|
Record name | 1-(4-Fluorophenyl)-2-methylpropan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2413-54-9 |
Source
|
Record name | 1-(4-Fluorophenyl)-2-methylpropan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Fluorophenyl)-2-methyl-2-aminopropane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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